

confirming the "tie-back" strategy benefits in VU6008677 vs older compounds

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Compound of Interest

Compound Name: VU6008677

Cat. No.: B15574062

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Unveiling the "Tie-Back" Advantage: VU6008677 Outperforms Predecessors

A strategic chemical design, dubbed the "tie-back" strategy, has propelled a new M4 positive allosteric modulator (PAM), **VU6008677**, ahead of its predecessors. This novel approach yields a compound with a superior pharmacological profile, most notably a significant reduction in cytochrome P450 (CYP450) inhibition, a common hurdle in drug development.^{[1][2][3]} This guide provides a comparative analysis of **VU6008677** against older compounds, supported by experimental data, to illuminate the benefits of this innovative molecular architecture for researchers and drug development professionals.

The core of the "tie-back" strategy involves the creation of a novel tricyclic core by replacing the 3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide moiety present in earlier M4 PAMs like ML253.^{[2][3]} This structural alteration effectively masks a detrimental β -amino carboxamide group that was previously considered essential for M4 PAM activity but was also associated with poor solubility and other undesirable properties.^{[2][4]} The result is a structurally distinct compound, **VU6008677**, which maintains potent activity at the M4 receptor while mitigating key liabilities of older compounds.^{[1][2][3]}

Comparative Pharmacological Data

The following tables summarize the quantitative data comparing **VU6008677** and its analogues with the parent compound ML253, highlighting the improvements achieved through the "tie-

back" strategy.

Table 1: In Vitro Potency at the Human M4 Receptor

Compound	hM4 EC50 (nM)
ML253	Data not explicitly provided in the search results, but used as a parent compound for comparison.
VU6008677 (analogue 14o)	45[2]
Analogue 13l	72[2]
Analogue 14p	Data not explicitly provided in the search results
Analogue 22i	65[4]

EC50 represents the concentration of the compound that produces 50% of the maximal response.

Table 2: Physicochemical Properties of Select Analogues

Compound	Molecular Weight (Da)	xLogP	Topological Polar Surface Area (TPSA) (Å²)
VU6008677 (analogue 14o)	367.86[2]	3.29[2]	54.8[2]
Analogue 13l	304.8[2]	3.63[2]	50.7[2]
Analogue 14p	315.78[2]	2.6[2]	65.7[2]
Analogue 22i	318.82[2]	3.51[2]	50.7[2]

Table 3: In Vitro Drug Metabolism and Pharmacokinetics (DMPK) Profile of Select Analogues

Compound	Human Predicted Hepatic Clearance (CL _{hep}) (mL/min/kg)	Rat Predicted Hepatic Clearance (CL _{hep}) (mL/min/kg)
VU6008677 (analogue 14o)	13[2]	> 47[2]
Analogue 13l	High	> 47[2]
Analogue 14p	High	> 47[2]
Analogue 15g	High	> 47[2]
Analogue 22i	High	> 47[2]

The data clearly demonstrates that while maintaining low nanomolar potency against the human M4 receptor, **VU6008677** exhibits a more favorable predicted human hepatic clearance compared to many other analogues, suggesting a better metabolic stability profile.

Experimental Protocols

The following are the methodologies for the key experiments cited in this guide.

Calcium Mobilization Assay

The potency of the compounds at the human M4 (hM4) receptor was determined using a calcium mobilization assay.[2] This assay was performed using Chinese Hamster Ovary (CHO) cells co-expressing the hM4 receptor and a G-protein chimera (Gqi5). The assay was conducted in the presence of a fixed EC20 concentration of acetylcholine, the endogenous agonist. The half-maximal effective concentration (EC50) values were determined from at least one experiment performed in triplicate.[2]

In Vitro Drug Metabolism and Pharmacokinetics (DMPK) Assays

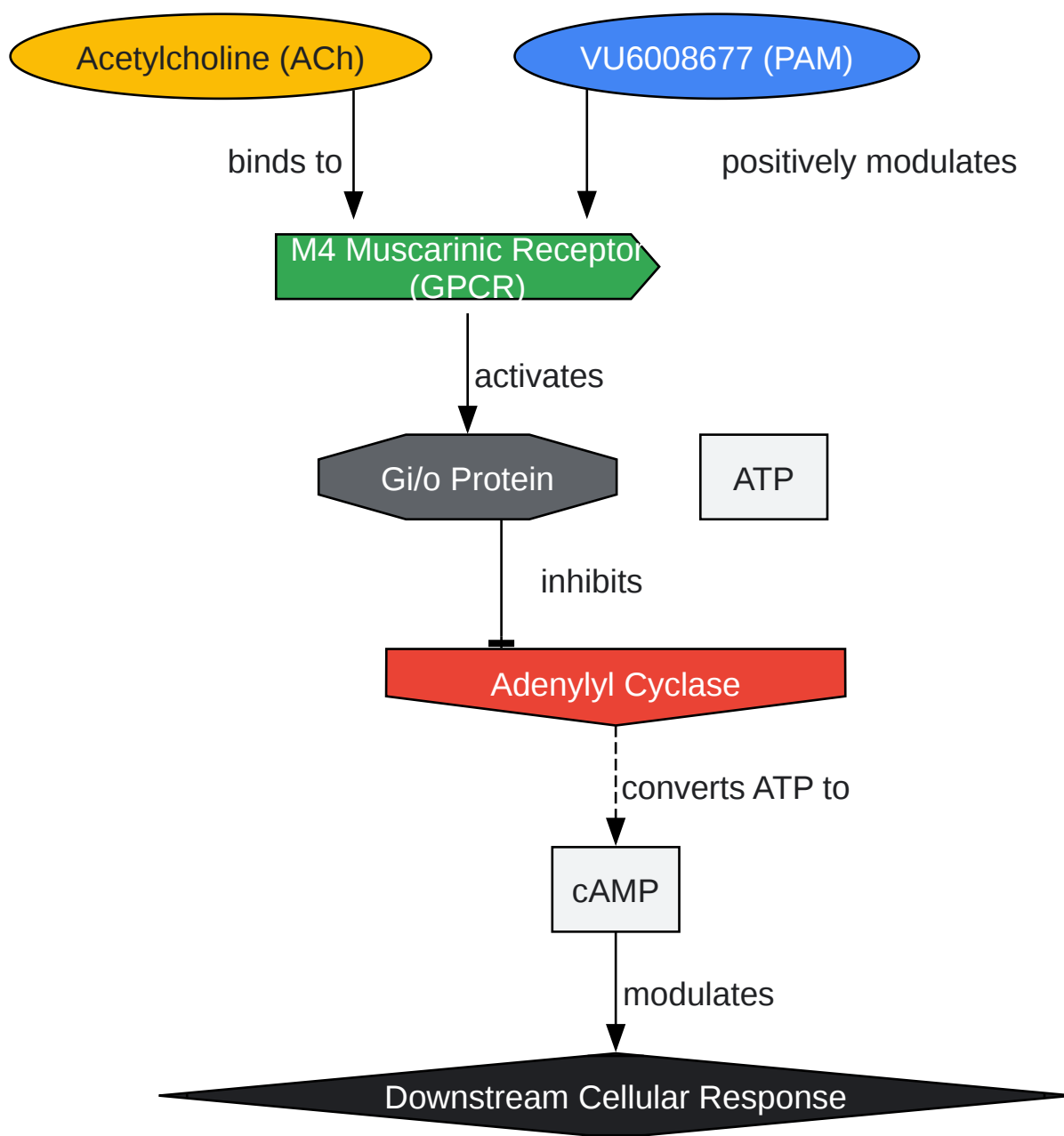
A battery of in vitro DMPK assays was conducted on select analogues.[2] Predicted hepatic clearance (CL_{hep}) was determined using pooled human and rat liver microsomes in the presence of NADPH with CYP-specific probe substrates.[4] Plasma protein binding was also

assessed, with the fraction unbound (f_u) being determined in both rat and human plasma and rat brain homogenate.^[4]

Visualizing the "Tie-Back" Strategy and M4 Signaling

The following diagrams illustrate the conceptual framework of the "tie-back" strategy and the signaling pathway of the M4 receptor.

Caption: The "Tie-Back" strategy for developing **VU6008677**.



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Caption: Simplified M4 receptor signaling pathway.

In conclusion, the "tie-back" strategy represents a significant advancement in the development of M4 PAMs. By creating a novel tricyclic core, as exemplified by **VU6008677**, this approach has successfully addressed key liabilities of older compounds, particularly CYP450 inhibition, while preserving high potency. This makes **VU6008677** and its analogues promising candidates

for further investigation in the treatment of neurological and psychiatric disorders where M4 receptor modulation is a therapeutic goal.

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